(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
Description
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic heterocyclic compound belonging to the aurone derivative family. Aurones, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent, are known for their diverse biological activities, including antitumor and antimicrobial properties . The target compound features a 2,4,5-trimethoxybenzylidene group at the C2 position and a 4-nitrobenzoate ester at the C6 position of the benzofuranone scaffold. The Z-configuration of the benzylidene double bond is critical for maintaining structural stability and biological efficacy, as observed in analogous aurones .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO9/c1-31-19-13-22(33-3)21(32-2)10-15(19)11-23-24(27)18-9-8-17(12-20(18)35-23)34-25(28)14-4-6-16(7-5-14)26(29)30/h4-13H,1-3H3/b23-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELCMLBLRKFFY-KSEXSDGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a benzofuran core with multiple methoxy substituents and a nitrobenzoate group , which are believed to enhance its pharmacological properties. The (Z) configuration indicates a specific stereochemical arrangement that may influence its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H23N2O6 |
| Molecular Weight | 429.45 g/mol |
| CAS Number | 929372-82-7 |
| Structure | Structure |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity . The presence of methoxy groups in the benzofuran structure can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
Anticancer Activity
Studies have shown that benzofuran derivatives possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival. The unique combination of functional groups in this compound may confer enhanced efficacy against various cancer cell lines.
Antibacterial Effects
The nitrobenzoate moiety is associated with antibacterial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for potential therapeutic applications in treating bacterial infections.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The trimethoxybenzylidene group may interact with key enzymes involved in metabolic pathways.
- DNA Intercalation : The benzofuran core can intercalate with DNA, affecting gene expression and potentially inducing apoptosis in cancer cells.
- Enhanced Solubility : The nitrobenzoate group may improve the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Study on Anticancer Activity
A study conducted on a series of benzofuran derivatives demonstrated that those with methoxy substitutions exhibited increased cytotoxicity against human cancer cell lines compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Research on Antioxidant Properties
In vitro tests showed that this compound effectively reduced oxidative stress markers in cultured cells. This suggests potential applications in conditions characterized by oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and reported bioactivity:
Key Observations:
Substituent Effects on Bioactivity: Quinoline-substituted analogs (e.g., B1) demonstrate notable antitumor activity, suggesting that electron-deficient aromatic systems enhance biological efficacy . The absence of bioactivity data for the target compound’s 4-nitrobenzoate ester warrants further investigation. Methoxy positional isomerism (e.g., 2,4,5- vs. 3,4,5-trimethoxybenzylidene) may alter steric and electronic profiles, influencing target binding .
Ester Group Influence: Bulky esters (e.g., cyclohexanecarboxylate) may reduce solubility, whereas nitrobenzoate esters could improve membrane permeability due to their electron-withdrawing nature . Commercial derivatives like the methyl propanoate analog are marketed for research use, highlighting the scaffold’s versatility in drug discovery .
Synthetic Accessibility: Yields for quinoline-substituted derivatives (~62–65%) suggest feasible synthesis routes, though the target compound’s synthetic pathway remains uncharacterized in the evidence .
Q & A
Q. What are the key synthetic steps for preparing (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate?
The synthesis involves:
- Condensation : Reacting a 3-oxo-2,3-dihydrobenzofuran precursor with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the benzylidene group. Catalysts like piperidine or acetic acid are commonly used, with refluxing in dichloromethane or ethanol .
- Esterification : Introducing the 4-nitrobenzoate group via nucleophilic acyl substitution, typically using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., DMAP) .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., methoxy, benzylidene, and nitro groups) and carbon frameworks. The (Z)-configuration is confirmed by NOESY correlations between the benzylidene proton and the benzofuran core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
- X-ray Crystallography : Provides definitive stereochemical assignment and bond-length data. SHELXL (from the SHELX suite) is widely used for refinement .
Q. How do the functional groups influence the compound’s reactivity?
- Nitro Group : Enhances electrophilicity, making the compound susceptible to nucleophilic aromatic substitution.
- Ester Group : Hydrolyzes under basic conditions to form carboxylic acids; requires anhydrous conditions during synthesis .
- Methoxy Groups : Electron-donating effects stabilize the benzylidene moiety but may hinder crystallization due to steric bulk .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry?
Dynamic effects (e.g., hindered rotation of the benzylidene group) may split signals or cause broadening. Solutions include:
- Variable-Temperature NMR : Cooling the sample to slow rotation and resolve overlapping peaks .
- 2D NMR Techniques : NOESY or ROESY correlations clarify spatial proximity of protons, confirming the (Z)-configuration .
Q. What experimental design considerations are critical for optimizing the (Z)-isomer selectivity during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor kinetic control, stabilizing the (Z)-isomer via hydrogen bonding .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) may enhance stereoselectivity by coordinating to the carbonyl oxygen .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction time/temperature .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges : Bulky substituents (e.g., trimethoxybenzylidene) reduce crystal lattice stability. Hygroscopicity of the nitro group complicates solvent selection .
- Mitigation Strategies :
- Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
- Employ seeding with microcrystals from analogous compounds .
Q. How can computational methods enhance the interpretation of spectroscopic data?
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate the (Z)-configuration .
- Molecular Dynamics Simulations : Model conformational flexibility to explain temperature-dependent NMR behavior .
Methodological Recommendations
- Stereochemical Confirmation : Always combine X-ray crystallography with NOESY for robust (Z/E) assignment .
- Reaction Optimization : Design of Experiments (DoE) tools (e.g., response surface methodology) can systematically improve yields and selectivity .
- Safety Protocols : Follow guidelines for handling nitro compounds (e.g., avoid open flames, use explosion-proof equipment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
